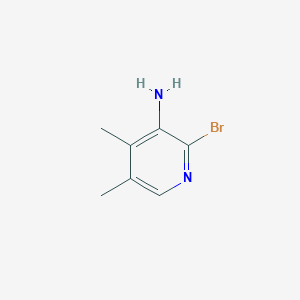
2-Bromo-4,5-dimethylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4,5-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the bromination of 4,5-dimethylpyridin-3-amine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize reaction conditions, reduce waste, and improve safety.
化学反応の分析
Types of Reactions
2-Bromo-4,5-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Coupling: Formation of biaryl derivatives.
科学的研究の応用
2-Bromo-4,5-dimethylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: Used in the development of organic semiconductors and liquid crystals.
Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-Bromo-4,5-dimethylpyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain kinases involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways would vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
- 2-Amino-5-bromo-4,6-dimethylpyridine
- 5-Bromo-4,6-dimethyl-2-pyridinamine
- 6-Amino-3-bromo-2,4-lutidine
Uniqueness
2-Bromo-4,5-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for designing molecules with tailored properties for specific applications.
特性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC名 |
2-bromo-4,5-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-10-7(8)6(9)5(4)2/h3H,9H2,1-2H3 |
InChIキー |
LTEJZNCLMVQNPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1C)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



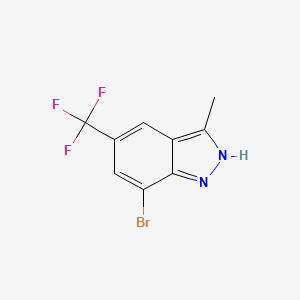
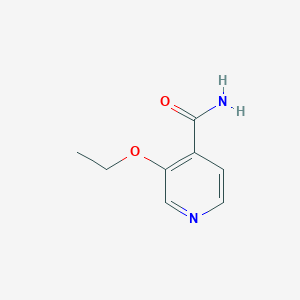

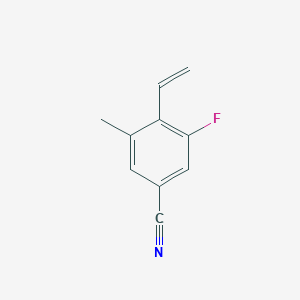
![5-Fluorobenzo[b]thiophen-2-amine](/img/structure/B13665189.png)
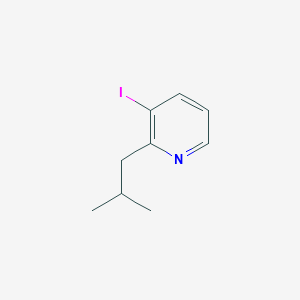
![(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B13665200.png)

![tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13665209.png)
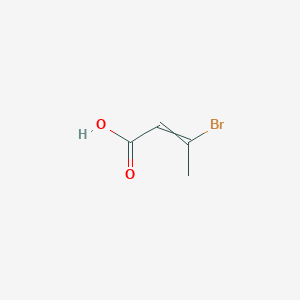
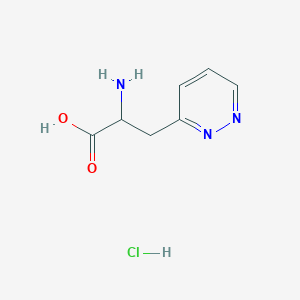
![1-Oxa-8-thiaspiro[5.5]undecan-4-one](/img/structure/B13665221.png)
![2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one](/img/structure/B13665229.png)
